
2-hydroxy-4-methanesulfonylbenzoic acid
Overview
Description
2-Hydroxy-4-methanesulfonylbenzoic acid is an organic compound with the molecular formula C8H8O5S It is characterized by the presence of a hydroxyl group (-OH) and a methanesulfonyl group (-SO2CH3) attached to a benzoic acid core
Mechanism of Action
Mode of Action
It’s known that benzoic acid derivatives can have various interactions with their targets . More studies are required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
2-Hydroxy-4-(methylsulfonyl)benzoic acid: is a type of hydroxybenzoic acid, which are the building blocks of most phenolic compounds in foods . The biosynthesis of hydroxybenzoic acids is important for understanding the biosynthesis of individual phenolic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-4-(methylsulfonyl)benzoic acid . For instance, it’s known that benzoic acid derivatives can be harmful to aquatic life .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methanesulfonylbenzoic acid typically involves the sulfonation of 2-hydroxybenzoic acid (salicylic acid) with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C7H6O3+CH3SO2Cl→C8H8O5S+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methanesulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The hydroxyl and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of this compound derivatives with ketone or carboxylic acid groups.
Reduction: Formation of this compound derivatives with sulfide or thiol groups.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-Hydroxy-4-methanesulfonylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylbenzenesulfonic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.
4-Hydroxybenzoic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the sulfonyl group, commonly used in the synthesis of aspirin.
Uniqueness
2-Hydroxy-4-methanesulfonylbenzoic acid is unique due to the presence of both hydroxyl and methanesulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-hydroxy-4-methylsulfonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKNITYRMQWUFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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